molecular formula C17H14N2O2S B2770790 4-(2,4-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide CAS No. 1189952-19-9

4-(2,4-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide

Cat. No. B2770790
CAS RN: 1189952-19-9
M. Wt: 310.37
InChI Key: FMGGQPBEHCNWCD-UHFFFAOYSA-N
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Description

Benzothiazine is a heterocyclic compound consisting of a benzene ring attached to the 6-membered heterocycle thiazine . The name is applied to both the 2H- and 4H- isomers of the molecule .


Synthesis Analysis

Thiazines can be synthesized through various methods. For instance, a new series of fused pyrimidines was synthesized utilizing 6-styryl thiouracil as a simple synthon in the presence of ZnO NPs . Pyrimido[2,1-b][1,3]thiazines were obtained via Michael addition of compound 1 to the polarized systems 2–5 in the presence of nanosized ZnO .


Molecular Structure Analysis

The molecular structure of these compounds can be complex, with various substituents affecting the overall structure and properties of the molecule .


Chemical Reactions Analysis

These compounds can undergo a variety of chemical reactions. For example, S-alkylation of pyrimidine 1 followed by cyclization with phenacyl bromide, monochloroacetic acid, chloroacetonitrile, and oxalyl chloride afforded the desired thiazolo[3,2-a]pyrimidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by their specific structure and substituents .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • An efficient synthesis route to 4H-benzo[b][1,4]thiazine 1,1-dioxides involves ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides, highlighting the compound's accessibility from basic building blocks and its relevance in pharmacological and industrial applications (Fülöpová et al., 2015).
  • Another study presents a green synthesis method for benzo[b][1,4]thiazine-4-carbonitrile under solvent-free conditions, using microwave irradiation and Iron(III)fluoride as a catalyst, emphasizing the process's environmental friendliness and efficiency (Balwe et al., 2016).

Biological Activity and Application Potential

  • Novel 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides have been synthesized, indicating potential biological activities with preliminary antibacterial and radical scavenging activities evaluated, suggesting a promising avenue for future pharmacological research (Zia-ur-Rehman et al., 2009).
  • Research into the generation of 4-((trifluoromethyl)thio)-2H-benzo[e][1,2]thiazine 1,1-dioxides showcases the introduction of the (trifluoromethyl)thio group into the benzo[e][1,2]thiazine 1,1-dioxide scaffold, offering insights into mild condition transformations and moderate to good yields, indicating its potential utility in further chemical and pharmaceutical developments (Xiao et al., 2013).

Structural and Chemical Insights

  • The crystal structure of (Z)-2-benzylidene-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one has been determined, revealing its conformation and indicating a twisted molecular structure, which is essential for understanding its reactivity and interaction potential in biological systems (Ellouz et al., 2015).
  • A study on monoamine oxidase inhibition by novel 2,1-benzothiazine-2,2-dioxide derivatives outlines their synthesis, characterization, and promising enzyme inhibition activity. This research provides significant insights into the compound's potential therapeutic applications, particularly in treating neurological disorders (Ahmad et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit antibacterial activity

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It’s worth noting that similar compounds have been shown to inhibit bacterial growth . The compound may interact with its targets, leading to changes that inhibit the growth and proliferation of the bacteria.

Result of Action

If the compound does exhibit antibacterial activity, it may lead to the death of bacterial cells, thereby preventing the spread of bacterial infections .

Safety and Hazards

The safety and hazards associated with these compounds can vary greatly depending on their specific structure and properties .

properties

IUPAC Name

4-(2,4-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-12-7-8-15(13(2)9-12)19-11-14(10-18)22(20,21)17-6-4-3-5-16(17)19/h3-9,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGGQPBEHCNWCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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